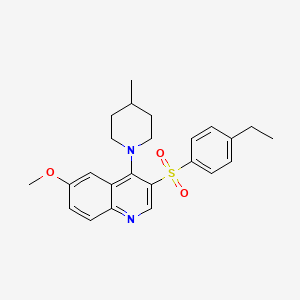

3-(4-ethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline

Description

3-(4-ethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with various functional groups, making it a subject of interest for researchers in various fields.

Properties

IUPAC Name |

3-(4-ethylphenyl)sulfonyl-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3S/c1-4-18-5-8-20(9-6-18)30(27,28)23-16-25-22-10-7-19(29-3)15-21(22)24(23)26-13-11-17(2)12-14-26/h5-10,15-17H,4,11-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPRPSFUBJIQOOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCC(CC4)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This often includes scaling up the Suzuki–Miyaura coupling reaction and refining the purification process to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines.

Scientific Research Applications

3-(4-ethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-ethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Quinoline: The parent compound of the quinoline family.

Chloroquine: A well-known antimalarial drug with a quinoline core.

Quinidine: An antiarrhythmic agent derived from quinoline.

Uniqueness

3-(4-ethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

3-(4-Ethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline, with CAS number 899760-17-9, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 424.6 g/mol. The compound features a quinoline core substituted with a sulfonyl group and a methoxy group, as well as a piperidine moiety, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₃₄H₃₈N₂O₃S |

| Molecular Weight | 424.6 g/mol |

| CAS Number | 899760-17-9 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which play crucial roles in cell proliferation and survival.

Potential Targets

- Kinase Inhibition : Compounds similar to this quinoline derivative have been shown to inhibit kinases associated with cancer progression.

- Apoptosis Induction : Evidence indicates that the compound may promote apoptosis in cancer cells by activating apoptotic pathways.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. For example, in vitro assays conducted on various cancer cell lines revealed significant cytotoxic effects.

Case Study: Cytotoxicity Assay

In a study involving breast cancer cell lines (e.g., MDA-MB231), the compound exhibited dose-dependent cytotoxicity. The following table summarizes the IC50 values observed:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB231 | 10.5 |

| A549 (Lung) | 15.2 |

| HeLa (Cervical) | 12.8 |

These results indicate that the compound is more effective against triple-negative breast cancer cells compared to other cell lines.

Mechanistic Insights

Western blot analysis showed that treatment with the compound resulted in:

- Increased levels of cleaved PARP and caspase-3, indicating activation of apoptotic pathways.

- Downregulation of survivin, a protein that inhibits apoptosis, further supporting its role as an apoptosis inducer.

Pharmacological Profile

The pharmacological profile of this compound suggests potential applications beyond oncology. Its anti-inflammatory and analgesic properties are also under investigation due to its structural similarities to other known COX inhibitors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.